2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a cyclopropyl group at position 2 and a sulfonamide-piperidine moiety at position 3. The sulfonamide group is substituted with a 2,5-dimethylphenyl ring, distinguishing it from other analogues. The 1,3,4-oxadiazole core is a well-known pharmacophore associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-3-4-13(2)16(11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-5-6-14/h3-4,11,14-15H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRAUFLPCHIGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole class known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential and mechanisms of action, supported by various studies and data.
Molecular Structure and Properties
The compound has the molecular formula C18H23N3O3S and a molecular weight of 361.46 g/mol. Its structure features a cyclopropyl group and a sulfonyl-piperidine moiety attached to an oxadiazole ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O3S |
| Molecular Weight | 361.46 g/mol |
| CAS Number | 1172486-08-6 |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 0.12 to 15.63 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antimicrobial Activity : Compounds containing the oxadiazole ring have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have indicated that certain derivatives effectively inhibit Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The interaction of these compounds with inflammatory pathways suggests potential applications in treating inflammatory diseases. The mechanism may involve modulation of cytokine production or inhibition of inflammatory enzymes .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation through competitive inhibition or allosteric modulation .
- Apoptosis Induction : Studies indicate that some derivatives increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various oxadiazole derivatives against MCF-7 cells. The most active compound exhibited an IC50 value comparable to Tamoxifen, indicating significant potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antimicrobial properties against Mycobacterium bovis. The most effective compounds displayed strong binding affinity to the target enzyme InhA, crucial for mycolic acid biosynthesis .
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of 1,3,4-oxadiazole, including 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, exhibit notable enzyme inhibition properties. Specifically, studies have demonstrated its effectiveness against butyrylcholinesterase (BChE), which is crucial for Alzheimer's disease treatment. Molecular docking studies have shown that these compounds can effectively bind to the active site of BChE, indicating potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. In vitro studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Key features influencing its efficacy include:
- Aromatic Substituents : Variations in the aromatic rings can significantly alter biological activity. For instance, compounds with different substitutions on the phenyl ring have shown varying degrees of potency against specific targets.
- Piperidine Modifications : Changes in the piperidine moiety can affect binding affinity and selectivity towards biological targets. This indicates that optimizing these structural elements could enhance therapeutic effects .
Immunomodulatory Effects
In a study focusing on immunomodulatory properties, compounds similar to this compound were tested for their ability to activate NF-kB signaling pathways. Results indicated that certain analogs significantly enhanced cytokine production in human monocytic cells when stimulated with lipopolysaccharide (LPS), suggesting their potential use as immunomodulators .
Anticancer Activity
Another investigation assessed the cytotoxic effects of related sulfonamide compounds on various cancer cell lines. The study found that certain derivatives exhibited low micromolar IC50 values against HT29 colon cancer cells. This highlights their potential as chemotherapeutic agents and warrants further exploration into their mechanisms of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and related derivatives:
Antibacterial Activity
- Target Compound: No direct data available, but structurally similar sulfonamide-piperidine-oxadiazole hybrids (e.g., compounds in and ) exhibit activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. The 2,5-dimethylphenyl group may enhance membrane penetration compared to p-toluenesulfonyl analogues .
- Compounds : Derivatives with S-alkyl/aralkyl chains (e.g., 5a-h) showed moderate to strong antibacterial activity (MIC: 8–64 µg/mL). Activity correlated with chain length and hydrophobicity .
Enzyme Inhibition
- Target Compound : Unreported, but the piperidine-sulfonamide moiety is associated with lipoxygenase (LOX) and α-glucosidase inhibition in related compounds. The cyclopropyl group may reduce steric hindrance compared to bulkier substituents .
- Compounds : Compound 3 (thiol precursor) showed LOX inhibition (IC~50~: 45.2 µM), while S-substituted derivatives (e.g., 5e) exhibited α-glucosidase inhibition (IC~50~: 28.7 µM) .
Anticancer and Antioxidant Activity
- Diazo Derivatives (): 2,5-Dichloroaniline and 3-chloroaniline derivatives demonstrated potent antioxidant activity (DPPH scavenging: 70–85% at 100 µg/mL) and cytotoxicity against MCF-7 breast cancer cells (IC~50~: 12–18 µM) .
Q & A
Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Conversion of aralkyl/aryl carboxylic acids to 1,3,4-oxadiazole nucleophiles via refluxing with hydrazine hydrate in methanol (5–6 hours under N₂) .
- Step 2: Preparation of the electrophilic sulfonyl chloride intermediate (e.g., 4-bromomethylbenzenesulfonyl chloride) under alkaline conditions (5% Na₂CO₃) .
- Step 3: Coupling the oxadiazole nucleophile with the sulfonyl chloride electrophile in DMF using LiH as a base (4–6 hours stirring) .
- Purification: Column chromatography or recrystallization ensures purity. Yield optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) .
Q. How is structural characterization performed for this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy: Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- ¹H-NMR: Identifies protons on the cyclopropyl group (δ 1.0–1.5 ppm), piperidinyl protons (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- EI-MS: Validates molecular weight (e.g., [M⁺] peak matching theoretical mass) and fragmentation patterns .
- Elemental Analysis: Ensures C, H, N, S composition aligns with theoretical values (±0.4% tolerance) .
Q. What in vitro models are used to assess its biological activity?
Methodological Answer:
- Antimicrobial Assays:
- Bacterial Strains: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) tested via agar diffusion or broth dilution .
- Minimum Inhibitory Concentration (MIC): Determined using serial dilutions (2–256 µg/mL) in nutrient broth .
- BSA Binding Studies: Fluorescence quenching assays evaluate interactions with serum albumin (e.g., Stern-Volmer plots) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Optimization: Replacing DMF with DMA or THF may reduce side reactions .
- Catalyst Screening: Testing bases like K₂CO₃ or DBU instead of LiH to enhance coupling efficiency .
- Temperature Control: Lowering reaction temperature (e.g., 0–5°C) during electrophile synthesis minimizes sulfonate ester formation .
- Real-Time Monitoring: TLC or HPLC tracks intermediate purity to halt reactions at optimal conversion .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation time .
- Structural Verification: Confirm compound integrity via X-ray crystallography (e.g., resolving diastereomerism in piperidinyl groups) .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to solvent polarity or bacterial strain variability .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., dihydrofolate reductase) using crystal structures (PDB ID: 1DHF) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with antimicrobial activity .
Q. What strategies assess pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME estimates logP (lipophilicity), CYP450 inhibition, and bioavailability .
- Plasma Stability Assays: Incubate compound in human plasma (37°C, 24 hours) and quantify degradation via LC-MS .
- Caco-2 Permeability: Monolayer transepithelial electrical resistance (TEER) measures intestinal absorption potential .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or sulfonyl (e.g., 4-chlorophenyl) groups .
- Bioisosteric Replacement: Replace oxadiazole with thiadiazole to evaluate ring flexibility .
- 3D Pharmacophore Mapping: MOE or Phase identifies critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .
Q. What methods evaluate potential toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
